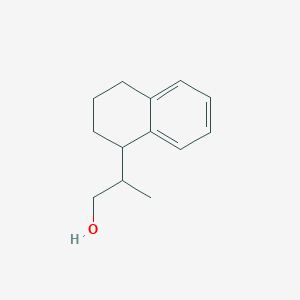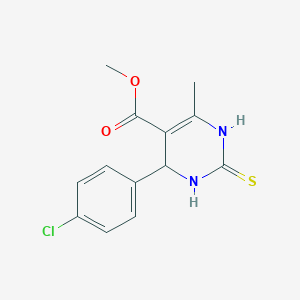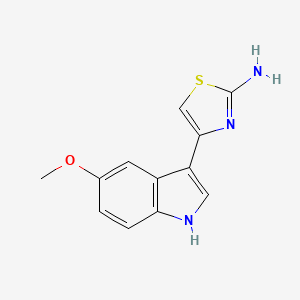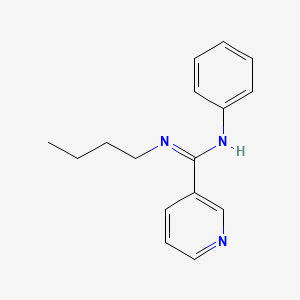
racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is a complex organic compound with the molecular formula C18H19NO6 and a molecular weight of 345.351 g/mol. This compound is characterized by its unique structure, which includes a benzyl carbamate group, a dihydroxyphenyl moiety, and a methylated alanine backbone. It is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine typically involves multiple steps, starting with the protection of the amino group using a benzyl carbamate (Cbz) group. The dihydroxyphenyl moiety is often introduced through a reaction with a protected phenol derivative, followed by alkylation to introduce the methyl group on the alanine backbone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using robust and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be further oxidized to produce quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the carbonyl group, leading to the formation of a hydroxyl group.
Substitution: The benzyl carbamate group can be removed through hydrogenolysis, replacing it with an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Hydrogen gas and a palladium catalyst are often used for hydrogenolysis of the benzyl carbamate group.
Major Products Formed:
Oxidation: Quinones, catechols, and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Free amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein binding.
Industry: It can be used in the production of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism by which racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the methylated alanine backbone can participate in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Comparación Con Compuestos Similares
N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)alanine: This compound lacks the methyl group on the alanine backbone.
N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)serine: This compound has a serine instead of an alanine backbone.
Uniqueness: Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is unique due to the presence of the methyl group on the alanine backbone, which can influence its binding affinity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-18(16(22)23,10-13-7-8-14(20)15(21)9-13)19-17(24)25-11-12-5-3-2-4-6-12/h2-9,20-21H,10-11H2,1H3,(H,19,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVUEPTKODYOL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805493.png)


![N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B2805499.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2805502.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)







